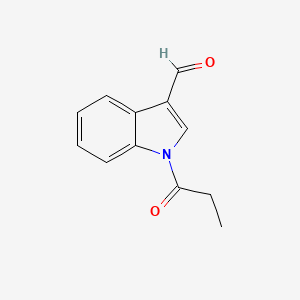
2-chloro-N-(3-methoxyphenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-methoxyphenyl)-4-methylbenzamide, also known as CM156, is a chemical compound with potential applications in scientific research. This compound is a member of the benzamide family and has a molecular weight of 295.77 g/mol. CM156 has been shown to have potential in the field of cancer research due to its ability to inhibit the activity of certain enzymes.
Mecanismo De Acción
2-chloro-N-(3-methoxyphenyl)-4-methylbenzamide inhibits PARP activity by binding to the enzyme's catalytic site. This prevents the enzyme from functioning properly, leading to increased DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-(3-methoxyphenyl)-4-methylbenzamide has been shown to have a selective inhibitory effect on PARP activity, meaning it does not affect other enzymes involved in DNA repair processes. This selectivity makes it a promising candidate for cancer treatment. Additionally, 2-chloro-N-(3-methoxyphenyl)-4-methylbenzamide has been shown to have low toxicity in normal cells, further supporting its potential use in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-(3-methoxyphenyl)-4-methylbenzamide in lab experiments is its selectivity for PARP inhibition. This allows for more targeted research on the role of this enzyme in cancer development and treatment. However, one limitation is that 2-chloro-N-(3-methoxyphenyl)-4-methylbenzamide is not currently available commercially and must be synthesized in the lab, which can be time-consuming and expensive.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-N-(3-methoxyphenyl)-4-methylbenzamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of 2-chloro-N-(3-methoxyphenyl)-4-methylbenzamide and its potential use in different types of cancer. Finally, the development of more efficient and cost-effective synthesis methods for 2-chloro-N-(3-methoxyphenyl)-4-methylbenzamide could help to facilitate its use in future research and potential clinical applications.
Métodos De Síntesis
The synthesis of 2-chloro-N-(3-methoxyphenyl)-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 3-methoxyaniline in the presence of thionyl chloride. The resulting product is then treated with ammonia to yield 2-chloro-N-(3-methoxyphenyl)-4-methylbenzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-(3-methoxyphenyl)-4-methylbenzamide has been studied for its potential use in cancer research. Specifically, it has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. Inhibition of this enzyme can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-6-7-13(14(16)8-10)15(18)17-11-4-3-5-12(9-11)19-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJLBHQLYMYVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50985010 |
Source


|
| Record name | 2-Chloro-N-(3-methoxyphenyl)-4-methylbenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50985010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-methoxyphenyl)-4-methylbenzamide | |
CAS RN |
6637-84-9 |
Source


|
| Record name | 2-Chloro-N-(3-methoxyphenyl)-4-methylbenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50985010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5885255.png)


![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5885280.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-4-ylacetamide](/img/structure/B5885296.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)propanohydrazide](/img/structure/B5885309.png)
![2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5885343.png)
![2-[(cyclohexylcarbonyl)amino]-5-hydroxybenzoic acid](/img/structure/B5885344.png)


![1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5885361.png)
![N-{4-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5885368.png)